[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Overview
Description
“[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester” is a chemical compound . It’s a type of tert-butyl ester. Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Synthesis Analysis
The synthesis of tert-butyl esters proceeds from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This process allows for a valuable but unknown transformation .
Preparation of Fentanyl Derivatives
“[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester” is an intermediate in the preparation of Fentanyl derivatives . Fentanyl is a powerful synthetic opioid that is similar to morphine but is 50 to 100 times more potent .
Synthesis of Tetracycline Derivatives
This compound can be used as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a group of broad-spectrum antibiotics that are effective against a wide range of bacteria .
Niraparib Intermediate
The compound is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . Niraparib is used for the treatment of ovarian cancer, fallopian tube cancer, and primary peritoneal cancer .
Peptide and Protein Synthesis
“[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester” is an amino acid derivative widely employed as a reagent in peptide and protein synthesis . It exhibits remarkable versatility, finding applications in various fields such as organic synthesis, and drug development .
properties
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)pyrrolidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-8-9-18(10-12)13-6-4-11(16)5-7-13/h4-7,12H,8-10,16H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAOLFMYUHHOIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174199 | |
Record name | 1,1-Dimethylethyl N-[1-(4-aminophenyl)-3-pyrrolidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | |
CAS RN |
330551-18-3 | |
Record name | 1,1-Dimethylethyl N-[1-(4-aminophenyl)-3-pyrrolidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330551-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(4-aminophenyl)-3-pyrrolidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.